molecular formula C13H16O3 B7865590 Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate

Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate

Cat. No.: B7865590
M. Wt: 220.26 g/mol
InChI Key: ROFWMJXARBFQKI-UHFFFAOYSA-N
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Description

Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate: is an organic compound belonging to the class of esters. It is characterized by its molecular structure, which includes a phenyl ring substituted with two methyl groups and an ester functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: This method involves the acylation of 3,5-dimethylbenzene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of an acyl chloride intermediate, which then reacts with methanol to form the ester.

  • Direct Esterification: Another approach is the direct esterification of 4-(3,5-dimethylphenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄). The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and control reaction parameters. The choice of method depends on factors such as cost, scalability, and environmental considerations.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ester to the corresponding alcohol or aldehyde.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by another functional group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

  • Substitution: Strong nucleophiles such as hydroxide ions (OH⁻) or amines in polar aprotic solvents.

Major Products Formed:

  • Oxidation: 4-(3,5-dimethylphenyl)-4-oxobutanoic acid.

  • Reduction: 4-(3,5-dimethylphenyl)-4-hydroxybutanoic acid or 4-(3,5-dimethylphenyl)butanal.

  • Substitution: Amides, amines, or other substituted esters.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases. Industry: The compound finds use in the production of polymers, resins, and other materials due to its reactive ester group.

Mechanism of Action

The mechanism by which Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic outcomes. The exact molecular pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 4-(4-methylphenyl)-4-oxobutanoate: Similar structure but with a single methyl group on the phenyl ring.

  • Methyl 4-(3,5-dimethylphenyl)-3-oxobutanoate: Similar structure but with a different position of the oxo group.

  • Methyl 4-(3,5-dimethylphenyl)-2-oxobutanoate: Another positional isomer with the oxo group at a different position.

Uniqueness: Methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate is unique due to its specific arrangement of substituents, which can influence its reactivity and applications. The presence of two methyl groups on the phenyl ring enhances its stability and modifies its chemical behavior compared to similar compounds.

Properties

IUPAC Name

methyl 4-(3,5-dimethylphenyl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9-6-10(2)8-11(7-9)12(14)4-5-13(15)16-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFWMJXARBFQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CCC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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